molecular formula C15H17N3O2 B14683759 Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate CAS No. 25513-95-5

Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate

Cat. No.: B14683759
CAS No.: 25513-95-5
M. Wt: 271.31 g/mol
InChI Key: MZWAZIRDQYMYAE-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylpyrazin-2-yl)methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-methylpyrazine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

25513-95-5

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate

InChI

InChI=1S/C15H17N3O2/c1-3-20-15(19)12-4-6-13(7-5-12)18-10-14-11(2)16-8-9-17-14/h4-9,18H,3,10H2,1-2H3

InChI Key

MZWAZIRDQYMYAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC=CN=C2C

Origin of Product

United States

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